An In-Depth Technical Guide to 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine
An In-Depth Technical Guide to 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, including its chemical and physical characteristics, a detailed experimental protocol for its synthesis, and a summary of its known biological activities.
Core Chemical and Physical Properties
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine is a heterocyclic aromatic compound with the chemical formula C₁₄H₁₂N₂.[1] Its structure features a pyrazole ring fused to a pyridine ring, with methyl and phenyl substituents. This scaffold is of interest in medicinal chemistry due to the diverse biological activities exhibited by related pyrazolo[1,5-a]pyridine derivatives.[2][3]
Physicochemical Data
The fundamental physicochemical properties of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine are summarized in the table below. This data is primarily derived from computational models and experimental data available in public databases.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂ | PubChem[1] |
| Molecular Weight | 208.26 g/mol | PubChem[1] |
| IUPAC Name | 3-methyl-2-phenylpyrazolo[1,5-a]pyridine | PubChem[1] |
| SMILES | CC1=C2C=CC=CN2N=C1C3=CC=CC=C3 | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1] |
| CAS Number | 17408-32-1 | PubChem[1] |
Spectroscopic and Crystallographic Data
Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and characterization of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine. The following tables summarize the key experimental data obtained from the literature.
¹H NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.56 | d | 3.6 | Pyridine-H |
| 7.60 | d | 7.6 | Pyridine-H |
| 7.58 - 7.52 | m | - | Phenyl-H |
| 7.51 - 7.45 | m | - | Phenyl-H |
| 7.44 - 7.38 | m | - | Phenyl-H |
| 7.20 | dd | 7.6, 4.8 | Pyridine-H |
| 2.38 | s | - | Methyl-H |
| Solvent: CDCl₃, Frequency: 400 MHz[4] |
¹³C NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (δ, ppm) | Assignment |
| 158.6 | C |
| 146.9 | C |
| 140.5 | C |
| 138.4 | C |
| 130.7 | CH |
| 128.9 | CH |
| 128.1 | CH |
| 127.8 | CH |
| 122.0 | CH |
| 20.0 | CH₃ |
| Solvent: CDCl₃, Frequency: 101 MHz[4] |
Mass Spectrometry Data
| m/z | Interpretation |
| 208 | [M]⁺ |
| 207 | [M-H]⁺ |
| 105 | Fragment |
| 104 | Fragment |
| Method: GC-MS[3] |
Crystal Structure Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 11.3254 Å |
| b | 12.8643 Å |
| c | 7.6518 Å |
| β | 101.620° |
| Source: RSC Advances 2015;5(53):42961-[1] |
Experimental Protocols
The synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine is achieved through a [3+2] cycloaddition reaction. The following protocol is based on the methodology reported in the scientific literature.
Synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine
This procedure details the substrate-selective synthesis via a [3+2] cycloaddition of N-aminopyridines and β-nitro styrenes, followed by in situ denitration and oxidation under metal-free conditions.
Materials:
-
N-aminopyridinium ylide
-
(E)-(2-nitrovinyl)benzene (β-nitro styrene)
-
Solvent (e.g., N-methylpyrrolidone - NMP)
Procedure:
-
To a solution of the N-aminopyridinium ylide in N-methylpyrrolidone, add (E)-(2-nitrovinyl)benzene.
-
Stir the reaction mixture at room temperature under an oxygen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine.
Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, as detailed in the tables above.
Biological Activity and Signaling Pathways
While extensive biological studies on 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine are limited, the broader class of pyrazolo[1,5-a]pyridine derivatives has attracted significant attention in medicinal chemistry due to their diverse pharmacological activities.
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been investigated for a range of biological targets and have shown potential as:
-
Antitubercular agents: Certain pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have exhibited potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3]
-
Kinase inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold (a related but distinct heterocyclic system) has been extensively studied for its ability to inhibit various protein kinases, which are key regulators in cellular signaling and are often dysregulated in diseases like cancer.[2][5]
-
Antimicrobial and Antifungal agents: Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising antimicrobial and antifungal activities.[6]
Currently, there is no specific information available in the reviewed literature detailing the involvement of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine in any particular signaling pathway. Further research is required to elucidate its specific biological targets and mechanisms of action.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of pyrazolo[1,5-a]pyridine derivatives via a [3+2] cycloaddition reaction.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines.
This guide provides a foundational understanding of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine for scientific and research purposes. The provided data and protocols are intended to support further investigation and application of this compound in various fields of chemical and biomedical research.
References
- 1. 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine | C14H12N2 | CID 610058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines [mdpi.com]
